3-phenylpent-4-enoic Acid
Description
Historical Context and Early Mentions in Chemical Literature
While pinpointing the absolute first synthesis of 3-phenylpent-4-enoic acid is challenging, its conceptual origins are rooted in the development of fundamental carbon-carbon bond-forming reactions. The structure is closely related to products obtainable through classical reactions like the Claisen rearrangement. One of the key methods for synthesizing γ,δ-unsaturated esters, which are direct precursors to acids like this compound, is the Johnson-Claisen rearrangement. tcichemicals.comwikipedia.org This reaction, a variation of the Claisen rearrangement discovered by Rainer Ludwig Claisen, utilizes an allylic alcohol and an orthoester to generate the desired unsaturated ester framework. tcichemicals.comwikipedia.org
A common synthetic route to this compound involves the Johnson-Claisen rearrangement of cinnamyl alcohol with triethyl orthoacetate, followed by hydrolysis of the resulting ethyl ester. researchgate.net This method highlights the application of well-established rearrangement reactions to access this specific molecular scaffold. The compound itself is commercially available, indicating its utility and demand in research. sigmaaldrich.combiosynth.com
Significance of this compound within Enantioselective Synthesis
The presence of a stereocenter at the third position makes this compound a valuable substrate and precursor in the field of enantioselective synthesis, which focuses on the selective production of one enantiomer of a chiral molecule.
A notable application of this acid is in the synthesis of chiral lactones, which are important structural motifs in many biologically active natural products. acs.org For instance, enantioselective iodolactonization of derivatives of 4-pentenoic acids, including those with phenyl substituents, has been achieved using chiral catalysts. acs.orgresearchgate.net These reactions proceed with high stereoselectivity, allowing for the controlled formation of chiral γ-butyrolactones. acs.org
Furthermore, chemoenzymatic methods have been developed to synthesize chiral derivatives starting from precursors of this compound. One such approach combines a metal-catalyzed asymmetric researchgate.netbiosynth.com-Wittig rearrangement with an enzymatic desymmetrization to produce α-hydroxy half-esters with two contiguous stereocenters, one of which is quaternary. nih.govacs.org This strategy demonstrates the power of combining chemical and biological catalysis to achieve high levels of stereocontrol. nih.govacs.org The resulting products are valuable chiral building blocks for more complex syntheses. nih.gov
The table below summarizes key findings in the enantioselective synthesis involving derivatives of this compound.
| Reaction Type | Catalyst/Method | Product Type | Key Outcome | Reference(s) |
| researchgate.netbiosynth.com-Wittig Rearrangement & Enzymatic Hydrolysis | Ca(NTf₂)₂ / (R,S)-inda-PyBox & Porcine Liver Esterase | α-Hydroxy Half-Esters | Formation of two contiguous stereocenters with high enantiomeric purity. | nih.govacs.org |
| Iodolactonization | Chiral Hypervalent Iodine(III) Catalyst | γ-Butyrolactones | Enantioselective synthesis of chiral lactones. | acs.org |
| Sulfenolactonization | Chiral Lewis Base Catalyst | Phenylthio-substituted Lactones | Modular method for 5-endo and 6-exo cyclizations with high enantioselectivity. | nih.gov |
Overview of Research Trajectories for this compound
Research involving this compound and its derivatives has followed several key trajectories, primarily focusing on its utility as a synthetic intermediate.
An early and ongoing area of interest is its use in the synthesis of heterocyclic compounds, particularly lactones. Transition-metal catalyzed reactions, for example, can convert γ-unsaturated carboxylic acids like this compound into δ-hydroxy-γ-lactones and butenolides. researchgate.net More recent research has explored divergent syntheses, where reaction conditions can be tuned to favor different cyclization pathways (e.g., 6-endo vs. 5-exo) to produce different lactone structures from related unsaturated acids. nih.govresearchgate.net
Another significant research direction is its application as a chiral building block. The development of asymmetric syntheses to access enantiomerically pure forms of this compound or its derivatives has been a major focus. These chiral molecules then serve as starting materials for the total synthesis of more complex natural products and pharmaceuticals. The chemoenzymatic strategies mentioned previously are a prime example of this trend. nih.govacs.org
The study of the reactivity of the double bond in this compound also constitutes a notable research trajectory. For instance, its derivatives have been used as substrates in enantioselective sulfenofunctionalization reactions, where the alkene is transformed into a more complex functional group in a stereocontrolled manner. nih.gov
Interdisciplinary Relevance of this compound in Chemical Science
The relevance of this compound extends beyond the confines of pure synthetic organic chemistry, touching upon natural product chemistry and chemical biology.
The compound has been identified as a natural product, isolated from the lipophilic fraction of various plant species. biosynth.com This finding connects its synthetic explorations to the broader field of natural product chemistry and biosynthesis. Although not the focus of this article, a related compound, (4E)-5-phenylpent-4-enoic acid, has been isolated from the bacterium Photorhabdus luminescens and has shown nematicidal activity. While a different isomer, this highlights the potential for this structural class to possess biological activity and have applications in areas like agriculture.
The use of this compound derivatives in chemoenzymatic synthesis underscores its relevance at the interface of chemistry and biology. nih.govacs.org These studies not only provide efficient routes to chiral molecules but also contribute to the understanding of enzyme selectivity and its application in organic synthesis. The ability to use enzymes to perform specific transformations on synthetic molecules like derivatives of this compound is a powerful tool in modern chemical science.
The following table provides a summary of the key properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₂O₂ | biosynth.comnih.gov |
| Molar Mass | 176.21 g/mol | biosynth.comnih.gov |
| CAS Number | 5703-57-1 | sigmaaldrich.combiosynth.com |
| Melting Point | 46-48 °C | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENLDXDXWGMLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Phenylpent 4 Enoic Acid
Retrosynthetic Analysis of 3-phenylpent-4-enoic Acid
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the carbon-carbon bonds at the C3-C4 and C2-C3 positions.
One common approach involves disconnecting the C3-C4 bond, leading to precursors such as a phenylacetic acid derivative and an allyl halide or equivalent. This strategy often employs nucleophilic substitution or conjugate addition reactions. Another key disconnection is at the C2-C3 bond, which suggests a route involving the addition of a two-carbon unit to a cinnamyl-type precursor. This can be achieved through various carbonyl chemistry reactions. Furthermore, the double bond between C4 and C5 can be formed via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions.
Classical Synthetic Routes to this compound
Several classical synthetic methodologies have been employed to construct the carbon skeleton of this compound. These methods often provide the racemic form of the compound.
Grignard-based Approaches to the Carbon Skeleton
Grignard reagents offer a powerful tool for carbon-carbon bond formation. In the context of this compound synthesis, a Grignard reagent derived from an allyl halide can be reacted with a suitable electrophile containing the phenylacetic acid moiety. For instance, the reaction of vinylmagnesium bromide with an appropriate substrate can introduce the vinyl group. rsc.org Alternatively, phenylmagnesium bromide can be reacted with an ester to form the desired carbon framework.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for the formation of carbon-carbon double bonds. libretexts.orgresearchgate.net The HWE reaction, a modification of the Wittig reaction, typically utilizes a phosphonate-stabilized carbanion and is known for its high E-selectivity and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orguta.edu In the synthesis of this compound and its derivatives, these reactions can be employed to introduce the terminal double bond. libretexts.orgresearchgate.netwikipedia.orguta.eduevitachem.comtcichemicals.comscirp.orgresearchgate.netresearchgate.net For example, a ketone can be reacted with triethyl phosphonoacetate in the presence of a base like sodium hydride to yield an α,β-unsaturated ester, which can then be further manipulated. rsc.org The choice of base and reaction conditions can influence the stereochemical outcome of the olefination. tcichemicals.com
Reformatsky and Related Carbonyl Addition Reactions
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. organic-chemistry.orgnih.gov This reaction and its variations can be applied to the synthesis of precursors to this compound. For instance, a Reformatsky-type reaction between a chiral bromide and a chiral aldehyde has been used as a key step in the synthesis of natural products. beilstein-journals.org The reaction can also be mediated by other metals like samarium iodide, which can offer excellent diastereoselectivity. beilstein-journals.org
Approaches Involving Claisen or Related Rearrangements
The Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement that forms a carbon-carbon bond. masterorganicchemistry.com An Ireland-Claisen rearrangement, which involves the rearrangement of an allylic silyl (B83357) ketene (B1206846) acetal (B89532), can be utilized to synthesize γ,δ-unsaturated carboxylic acids like this compound. beilstein-journals.orglookchem.com This rearrangement often proceeds with high stereoselectivity. For example, an allylic ester can be treated with a strong base to form an enolate, which is then silylated and rearranged upon heating to afford the desired acid. beilstein-journals.org
Asymmetric Synthetic Methodologies for Enantiopure this compound
The development of asymmetric methods to access enantiomerically pure this compound is of significant interest due to its potential as a chiral building block.
One notable approach is the chemoenzymatic one-pot synthesis. acs.orgnih.govacs.org This strategy can combine a metal-catalyzed asymmetric acs.orgbiosynth.com-Wittig rearrangement with an enzymatic hydrolysis step. acs.orgnih.govacs.org For instance, a calcium-catalyzed asymmetric acs.orgbiosynth.com-Wittig rearrangement of an allyloxy malonate can be followed by hydrolysis mediated by an enzyme like porcine liver esterase (PLE). acs.orgacs.org This cascade process can lead to the formation of α-hydroxy half-esters with two contiguous stereocenters in good yield and enantiomeric excess. acs.orgnih.govacs.org The choice of chiral ligand, such as an inda-PyBox ligand, is crucial for achieving high enantioselectivity in the rearrangement step. acs.orgnih.gov
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. One approach involves the use of chiral lithium amides as non-covalent, traceless auxiliaries for the direct enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids. escholarship.org This method allows for the construction of tetrasubstituted carbon centers with a high degree of stereocontrol. escholarship.org
Another established method utilizes oxazolidinone-based chiral auxiliaries. For instance, (R)-(-)-4-phenyl-2-oxazolidinone can be coupled with a carboxylic acid or its corresponding acid chloride. rsc.org The resulting N-acyl oxazolidinone then directs the stereochemistry of subsequent reactions, such as alkylation, before being cleaved to yield the desired chiral carboxylic acid. This strategy relies on the steric influence of the auxiliary to control the approach of reagents to the substrate. rsc.org
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis is a powerful tool for forging carbon-carbon bonds with high enantioselectivity, often employing a small amount of a chiral catalyst. A notable example is the asymmetric Ca²⁺-catalyzed nih.govacs.org-Wittig rearrangement. nih.govresearchgate.net This reaction can be used to synthesize α-hydroxy half-esters with adjacent quaternary and tertiary stereocenters, which are precursors to derivatives of this compound. nih.govresearchgate.net The catalyst system, often involving a metal salt like Ca(NTf₂)₂ and a chiral ligand such as (R,S)-inda-PyBox, facilitates the stereocontrolled rearrangement. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for C-C bond formation. nih.gov These reactions can couple sp3-hybridized organoboron compounds with alkenyl halides, providing a pathway to the carbon skeleton of this compound. The choice of palladium catalyst and ligands, like PdCl₂(dppf)·CH₂Cl₂, is critical for achieving high yields and selectivity. nih.gov Nickel-catalyzed cross-coupling reactions, including the Negishi coupling of organozinc reagents, have also emerged as powerful methods for forming C(sp3)-C(sp3) bonds from activated substrates like N-hydroxyphthalimide (NHP) esters. caltech.edu
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective processes. biosynth.com A one-pot strategy has been developed that couples an asymmetric Ca²⁺-catalyzed nih.govacs.org-Wittig rearrangement with an enzymatic hydrolysis step mediated by Porcine Liver Esterase (PLE). nih.govresearchgate.net
In this cascade, dimethyl 2-(cinnamyloxy)malonate undergoes the nih.govacs.org-Wittig rearrangement to form an intermediate ester. nih.gov Without isolation, this intermediate is then subjected to hydrolysis by PLE. acs.org This enzymatic step not only cleaves the ester to yield the carboxylic acid but can also enhance the enantiomeric purity of the final product compared to a stepwise approach. nih.govresearchgate.net The reaction demonstrates promiscuous reactivity, leading to high enantiomeric excess and an isolated yield of up to 96% in some cases. biosynth.com
| Substrate Precursor | Catalyst System | Enzyme | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| dimethyl 2-(cinnamyloxy)malonate | Ca(NTf₂)₂, (R,S)-inda-PyBox, Imidazole | Porcine Liver Esterase (PLE) | 85% | 2.9:1 | 41% (major), >99% (minor) |
| dimethyl (E)-2-((3-(2-chlorophenyl)allyl)oxy)malonate | Ca(NTf₂)₂, (R,S)-inda-PyBox, Imidazole | Porcine Liver Esterase (PLE) | 46% | 20:1 | 70% (major), >99% (minor) |
| dimethyl (E)-2-((3-(3-chlorophenyl)allyl)oxy)malonate | Ca(NTf₂)₂, (R,S)-inda-PyBox, Imidazole | Porcine Liver Esterase (PLE) | 68% | 2.5:1 | 36% (major), >99% (minor) |
Dynamic Kinetic Resolution and Asymmetric Hydrogenation
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edu This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. princeton.edu
A protocol for the DKR of racemic 3-phenyl-4-pentenoic acid has been developed using an irreversible enzymatic esterification with an orthoester, catalyzed by immobilized lipase (B570770) B from Candida antarctica (Novozym 435). datapdf.com This enzymatic resolution is coupled with a metal-catalyzed racemization of the unreacted acid. This process can provide the optically pure (S)-enantiomer of ethyl 3-(phenyl)pent-4-enoate with a very high isolated yield of 98%. datapdf.com The choice of metal catalyst and organic co-solvent significantly influences the conversion and enantioselectivity. datapdf.com
Asymmetric hydrogenation is another key strategy for establishing stereocenters. While not a direct synthesis of this compound itself, the asymmetric hydrogenation of precursors like β,β-disubstituted acrylic acids using nickel catalysts provides access to chiral carboxylic acids. rsc.org Similarly, DKR can be combined with asymmetric transfer hydrogenation, using catalysts like oxo-tethered Ruthenium(II) complexes, to construct multiple stereocenters in a single cascade reaction. nih.gov
| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Rh(II) complex | Novozym 435 | Triethyl orthobenzoate | Toluene | 98% | Optically Pure (S)-ester |
Novel and Emerging Synthetic Pathways for this compound
Research into the synthesis of this compound and related structures continues to evolve, with a focus on developing more efficient and sustainable methods.
Cross-coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Modern cross-coupling reactions offer versatile and powerful methods for C-C bond formation. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully applied to the synthesis of complex molecules. nih.gov The reaction of potassium alkyltrifluoroborates with alkenyl bromides, catalyzed by palladium complexes like PdCl₂(dppf)·CH₂Cl₂, proceeds under relatively mild conditions and tolerates a variety of functional groups. nih.gov The efficiency of this coupling is highly dependent on the choice of catalyst and base, as shown by catalyst screening experiments. nih.gov
| Catalyst (mol %) | Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/H₂O | 80 °C | 24 | 49% |
| Pd(OAc)₂/2PCy₃ (10) | K₂CO₃ | Toluene/H₂O | 80 °C | 24 | 75% |
| PdCl₂(dppf)·CH₂Cl₂ (10) | K₂CO₃ | Toluene/H₂O | 80 °C | 12 | 95% |
| PdCl₂(dppf)·CH₂Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 80 °C | 24 | 92% |
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. unibe.chsoton.ac.uk Photoredox catalysis, for instance, can be used to generate reactive radical species. Alkyl radicals can be generated from N-hydroxyphthalimide (NHP) esters by irradiating them with light, which can then participate in cross-coupling reactions. caltech.edu
Electrosynthesis offers another powerful approach. An electrochemical oxidative method has been developed for the difunctionalization of alkenes. researchgate.net For example, the reaction between 4-phenylpent-4-enoic acid and sodium triflinate (NaSO₂CF₃) can be performed in an undivided electrochemical cell. This process, which avoids the use of metal catalysts or chemical oxidants, can induce a radical-initiated cyclization to form functionalized lactones. researchgate.net Such methods highlight the potential of electrochemistry to construct complex molecular scaffolds in an environmentally friendly manner. soton.ac.uk
Flow Chemistry Approaches for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant advancement in the synthesis of fine chemicals, including this compound. Flow chemistry offers numerous advantages for the key reactions involved in its synthesis, such as the Claisen rearrangement, which is often thermally demanding. numberanalytics.comthalesnano.comrsc.org The primary benefits include superior heat and mass transfer, which allows for precise temperature control, reduced reaction times, and enhanced safety by minimizing the volume of hazardous reagents at any given time. numberanalytics.comrsc.org
For the synthesis of this compound, a plausible route involves the Johnson-Claisen rearrangement of cinnamyl alcohol with an orthoester like triethyl orthoacetate. koreascience.krbioinfopublication.org This nih.govnih.gov-sigmatropic rearrangement typically requires high temperatures. In a flow reactor, the reaction mixture can be rapidly heated to the optimal temperature and then cooled, minimizing the formation of thermal degradation byproducts and improving yield and selectivity. rsc.orgrsc.org
Research into Claisen rearrangements in flow systems has demonstrated the feasibility of this approach. For instance, studies using high-temperature, high-pressure flow reactors, such as the Phoenix Flow Reactor™, have shown successful and scalable Claisen rearrangements. thalesnano.com By pumping the reactants through a heated column or loop, chemists can achieve high conversion rates with short residence times. thalesnano.comrsc.org This methodology is directly applicable to the large-scale production of the ethyl ester of this compound, which can subsequently be hydrolyzed to the final product.
Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Claisen Rearrangement
| Parameter | Conventional Batch Processing | Flow Chemistry Processing |
|---|---|---|
| Reaction Time | Several hours (e.g., 10-120 hours) wikipedia.org | Minutes thalesnano.comrsc.org |
| Temperature Control | Difficult, potential for hotspots | Precise and uniform |
| Safety | Higher risk with large volumes | Inherently safer, small reaction volume |
| Scalability | Challenging | Linear and straightforward |
| Yield & Selectivity | Often lower due to side reactions | Generally higher and more selective rsc.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be viewed through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. ijfmr.com The Claisen rearrangement, a cornerstone of its synthesis, is inherently an atom-economical reaction, as it is a rearrangement where all the atoms of the reactant are incorporated into the product. rsc.org
Key green chemistry principles applicable to this synthesis include:
Atom Economy: As a pericyclic rearrangement, the Claisen rearrangement exhibits 100% atom economy, a core principle of green chemistry. ijfmr.comrsc.org
Use of Safer Solvents: Traditionally, Claisen rearrangements are conducted in high-boiling organic solvents. However, research has shown that water can be an effective solvent for this reaction, often leading to rate acceleration. researchgate.netscispace.com Utilizing water eliminates the need for volatile and often toxic organic solvents, presenting a much greener alternative. researchgate.net
Energy Efficiency: While the reaction is often thermal, the use of microwave irradiation has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating. molaid.com Similarly, the efficient heat transfer in flow reactors minimizes energy waste. rsc.org
Use of Catalysis: While the classic Claisen rearrangement is thermal, catalytic variants exist. The Johnson-Claisen variant uses a catalytic amount of a weak acid, like propionic acid, which is preferable to using stoichiometric reagents. bioinfopublication.orgwikipedia.org
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Prevent Waste | High atom economy of the Claisen rearrangement minimizes byproduct formation. rsc.org |
| Safer Solvents & Auxiliaries | Use of water as a solvent or solvent-free microwave conditions. researchgate.netmolaid.com |
| Design for Energy Efficiency | Microwave-assisted synthesis or optimized thermal transfer in flow reactors. rsc.orgmolaid.com |
| Catalysis | Use of catalytic amounts of weak acid in the Johnson-Claisen variant. bioinfopublication.org |
Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis
Controlling selectivity is paramount in modern organic synthesis to ensure the desired isomer of a product is formed. In the synthesis of this compound, this control is crucial for obtaining a specific stereoisomer, which can have significantly different biological or chemical properties.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of the Johnson-Claisen rearrangement of cinnamyl alcohol, the reaction chemoselectively forms the C-C bond of the γ,δ-unsaturated ester without affecting the phenyl ring or the newly formed ester group under typical reaction conditions.
Regioselectivity: The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement, meaning the new carbon-carbon bond forms specifically between the third carbon of the allyl group and the third atom from the oxygen of the vinyl ether. bioinfopublication.org This provides inherent and predictable regioselectivity, leading directly to the γ,δ-unsaturated carbonyl structure of this compound. For substituted allyl components, the rearrangement proceeds with complete regioselectivity for branched allylation. nih.gov
Stereoselectivity: This is often the most challenging aspect to control. The stereochemical outcome of the Claisen rearrangement is highly dependent on the geometry of the enolate or ketene acetal intermediate and typically proceeds through a highly ordered, chair-like six-membered transition state. nih.govorganic-chemistry.org
Diastereoselectivity: The Ireland-Claisen rearrangement is a powerful variant for controlling diastereoselectivity. It involves the rearrangement of an allylic carboxylate via a silyl ketene acetal. wikipedia.org The geometry of the intermediate silyl ketene acetal dictates the relative stereochemistry of the product. By carefully choosing the conditions for enolate formation (e.g., solvent and base), one can favor the formation of either the (E)- or (Z)-silyl ketene acetal, which in turn leads to the anti or syn diastereomer of the product, respectively. wikipedia.org
Enantioselectivity: Achieving enantioselectivity requires the use of chiral auxiliaries or catalysts. Asymmetric Claisen rearrangements have been developed using chiral catalysts, such as Lewis acids complexed with chiral ligands, to influence the transition state geometry and favor the formation of one enantiomer over the other. nih.govpitt.edu While the enantioselectivity can be moderate to high, finding an optimal catalyst for a specific substrate often requires significant screening. nih.gov
Table 3: Methods for Stereocontrol in the Synthesis of this compound Analogs
| Selectivity Type | Method | Key Control Element | Expected Outcome for this compound |
|---|---|---|---|
| Regioselectivity | All Claisen Variants | Inherent nih.govnih.gov-sigmatropic mechanism | Exclusive formation of the γ,δ-unsaturated acid structure. bioinfopublication.org |
| Diastereoselectivity | Ireland-Claisen Rearrangement | (E)- vs. (Z)-silyl ketene acetal geometry | Access to either syn or anti diastereomers. wikipedia.org |
| Enantioselectivity | Catalytic Asymmetric Rearrangement | Chiral Lewis Acid or Organocatalyst | Formation of a single enantiomer (e.g., (R)- or (S)-3-phenylpent-4-enoic acid). nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Phenylpent 4 Enoic Acid
Reactions Involving the Olefinic Moiety of 3-phenylpent-4-enoic Acid
The terminal double bond in this compound is a key site for various addition and modification reactions.
Electrophilic Additions (e.g., Halogenation, Hydroboration, Hydration)
The electron-rich double bond of this compound readily undergoes electrophilic addition. Halolactonization, a common example, proceeds via the addition of a halogen. For instance, the reaction of 4-phenylpent-4-enoic acid with N-bromosuccinimide can be catalyzed to produce (R)-5-(bromomethyl)-5-phenyldihydrofuran-2(3H)-one. buchler-gmbh.combuchler-gmbh.com This type of reaction is generally understood to occur through a two-step mechanism involving a haliranium ion intermediate, though a concerted nucleophile-assisted pathway has also been proposed. rsc.org The diastereoselectivity of such additions can be influenced by the reaction conditions and the specific substrate. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The olefinic portion of this compound can participate in cycloaddition reactions. While specific examples for this compound are not extensively documented, related structures like 2-phenylpent-4-enoic acid can act as dienophiles in Diels-Alder reactions. vulcanchem.com Additionally, the synthesis of certain cyclobutane (B1203170) derivatives can be achieved through a [2+2] cycloaddition of the corresponding acid chloride with an appropriate alkene. rsc.org
Epoxidation and Dihydroxylation Reactions
The double bond can be oxidized to form an epoxide or a diol. For instance, the sequence involving ring-closing metathesis of a related amino acid-derived diene amide can be followed by epoxidation or dihydroxylation of the resulting alkene. molaid.com The oxidation of the double bond in similar compounds can be achieved using reagents like potassium permanganate (B83412) or chromium trioxide, leading to ketones or epoxides.
Catalytic Hydrogenation and Reduction Strategies
The terminal double bond of this compound can be selectively reduced through catalytic hydrogenation. Standard conditions often employ a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas to yield the corresponding saturated carboxylic acid, 3-phenylpentanoic acid. evitachem.comvulcanchem.comsmolecule.com Asymmetric hydrogenation using chiral catalysts can produce enantiomerically enriched products. vulcanchem.comsmolecule.com For example, nickel-catalyzed asymmetric hydrogenation of related β,β-disubstituted acrylic acids has been shown to proceed with high enantiomeric excess. vulcanchem.com
Transformations of the Carboxylic Acid Functionality of this compound
The carboxylic acid group provides a handle for various derivatization reactions, primarily through esterification and amidation.
Esterification and Amidation Reactions
This compound readily undergoes esterification to form its corresponding esters. This can be achieved through methods like Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions. vulcanchem.com For instance, reaction with methanol (B129727) yields methyl 3-phenylpent-4-enoate. Another method is Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com Enzymatic kinetic resolution has also been employed, where an irreversible enzymatic esterification with orthoesters can produce optically active esters like ethyl 3-phenylpent-4-enoate with high yield and enantioselectivity. acs.orgdatapdf.com
Amidation of this compound produces the corresponding amide. For example, (S)-3-phenyl-pent-4-enoic acid amide has been synthesized. guidechem.com In a related study, a derivative, 2-hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid, was converted to its N-benzyl amide using HATU as a coupling agent. acs.orgacs.org
Table of Reaction Products:
| Starting Material | Reaction Type | Reagent(s) | Product |
| 4-Phenylpent-4-enoic acid | Bromolactonization | N-Bromosuccinimide, Chiral Catalyst | (R)-5-(bromomethyl)-5-phenyldihydrofuran-2(3H)-one buchler-gmbh.combuchler-gmbh.com |
| This compound | Catalytic Hydrogenation | H₂, Pd/C | 3-Phenylpentanoic acid evitachem.comvulcanchem.comsmolecule.com |
| This compound | Fischer Esterification | Methanol, H₂SO₄ | Methyl 3-phenylpent-4-enoate vulcanchem.com |
| This compound | Enzymatic Kinetic Resolution | Triethyl orthobenzoate, Lipase (B570770) | (S)-Ethyl 3-phenylpent-4-enoate acs.orgdatapdf.com |
| (S)-3-Phenylpent-4-enoic acid | Amidation | Not specified | (S)-3-Phenyl-pent-4-enoic acid amide guidechem.com |
Reduction to Alcohols and Aldehydes
The reduction of this compound can selectively target either the carboxylic acid function or the carbon-carbon double bond, depending on the reagents and conditions employed. The reduction of the carboxylic acid group to a primary alcohol, 3-phenylpent-4-en-1-ol, or to the corresponding aldehyde, 3-phenylpent-4-enal, are fundamental transformations in organic synthesis.
While direct reduction of the carboxylic acid to the aldehyde is challenging, it can be achieved through multi-step procedures, often involving the initial conversion to a more reactive derivative. The reduction to the alcohol is more straightforward. For related unsaturated acids, catalytic hydrogenation is a common method for reducing the double bond to yield saturated derivatives. For instance, hydrogenation of a similar compound, 5-phenylpent-4-enoic acid, over a palladium on carbon catalyst can saturate the double bond. evitachem.com The selective reduction of the carboxylic acid in the presence of the alkene typically requires specific reducing agents that are less reactive towards isolated double bonds.
Research on related structures, such as 3-methylpent-4-enoic acid, indicates that reductions to aldehydes are critical for the synthesis of chiral alcohols. The aldehyde 3-phenyl-4-pentenal is a known downstream product of the corresponding ethyl ester, implying that pathways for the reduction of the acid or its ester to the aldehyde are established. lookchem.com
Table 1: Representative Reduction Reactions
| Starting Material | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| This compound ethyl ester | Not specified | 3-Phenyl-4-pentenal | Indicates the feasibility of reducing the ester to the aldehyde. lookchem.com |
Decarboxylation Pathways
Decarboxylation of carboxylic acids involves the removal of the carboxyl group, typically with the release of carbon dioxide. For β,γ-unsaturated acids like this compound, thermal decarboxylation can proceed through a concerted pericyclic mechanism. Theoretical studies on the thermal decarboxylation of but-3-enoic acid and its derivatives suggest a mechanism leading to the formation of an olefin and carbon dioxide. grafiati.com The presence of the phenyl group at the 3-position can influence the stability of the transition state and thus the reaction rate.
In some synthetic sequences, decarboxylation is a subsequent step. For example, the Knoevenagel condensation of cinnamaldehyde (B126680) with malonic acid, which produces a related unsaturated dicarboxylic acid, is followed by decarboxylation under reflux conditions to yield the monoacid.
Derivatization to Acid Halides and Anhydrides
The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides, which serve as versatile intermediates in acylation reactions.
The synthesis of the corresponding acid chloride, 3-phenyl-pent-4-enoyl chloride, has been documented. lookchem.com This transformation is typically achieved using standard halogenating agents. For instance, the treatment of 3-methylpent-4-enoic acid with oxalyl chloride in benzene (B151609) has been used to prepare the corresponding acid chloride. umich.edu Similarly, treatment of 5-methylhex-4-enoic acid with ethyl chloroformate and N-methylmorpholine generates a mixed anhydride (B1165640) intermediate for subsequent reactions. ucl.ac.uk These methods are generally applicable to this compound.
Table 2: Synthesis of Acid Derivatives
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Oxalyl chloride | 3-Phenylpent-4-enoyl chloride | Intermediate for further synthesis. | lookchem.comumich.edu |
Electrophilic Aromatic Substitution Reactions of the Phenyl Ring
The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the deactivating, meta-directing effect of the electron-withdrawing carboxylic acid group, which is transmitted through the aliphatic chain.
For the related 5-phenylpent-4-enoic acid, nitration with nitric and sulfuric acids leads to a 3-nitro derivative, with a minor amount of the para-product, demonstrating the meta-directing influence. Bromination with bromine and a Lewis acid catalyst like iron(III) bromide also results in meta-substitution. It is expected that this compound would exhibit similar reactivity, with electrophilic attack occurring primarily at the meta-position of the phenyl ring.
In some cases, intramolecular cyclization can compete with intermolecular substitution. For example, treatment of a similar unsaturated acid with a chlorinating reagent can lead to cyclization rather than aromatic substitution, depending on the electron richness of the aromatic ring. acs.org
Table 3: Electrophilic Aromatic Substitution of Phenylpentenoic Acids
| Reagent/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | Meta-dominant |
Rearrangement Reactions Involving the this compound Framework
The structure of this compound and its derivatives is amenable to various rearrangement reactions. Organoaluminum reagents have been shown to mediate different reaction pathways for related compounds, including evitachem.comevitachem.com sigmatropic rearrangements that can lead to the formation of seven-membered rings. molaid.com
A notable rearrangement is the evitachem.com-Wittig rearrangement. In a chemoenzymatic one-pot synthesis, a Ca²⁺-catalyzed evitachem.com-Wittig rearrangement of dimethyl 2-(cinnamyloxy)malonate was the initial step, leading to a derivative of this compound. nih.govacs.org This highlights the utility of such rearrangements in constructing the core framework of the molecule.
Furthermore, acid-mediated stereoselective rearrangement of phenylthio-substituted lactones derived from similar homoallylic acids has been reported, indicating that the framework can undergo complex structural reorganization under specific catalytic conditions. researchgate.net
Metal-Catalyzed Transformations and Activation of this compound
Metal catalysts play a significant role in the transformation of this compound and its derivatives. These reactions include racemization, cyclization, and cross-coupling.
A dynamic kinetic resolution of 3-aryl-4-pentenoic acids has been developed, combining enzymatic esterification with metal-catalyzed racemization. datapdf.com Rhodium(II) acetate (B1210297) was found to be an effective catalyst for the racemization of (S)-3-phenylpent-4-enoic acid, allowing for the synthesis of the optically pure (S)-enantiomer of its ethyl ester in high yield. datapdf.com
Palladium catalysts are also prominent in the chemistry of this acid. Pd(II)-catalyzed intramolecular cyclization reactions can convert unsaturated acids into butenolides. researchgate.net Additionally, palladium-catalyzed domino cycloisomerization/double condensation reactions have been optimized for related compounds.
Other metals have also been employed. For instance, silver-promoted intramolecular cyclization of related chloro-substituted pentanoic acids yields γ-butyrolactones. researchgate.net
Table 4: Metal-Catalyzed Reactions of this compound and Derivatives
| Metal Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|
| Rhodium(II) acetate | Racemization | Racemic this compound | datapdf.com |
| Palladium(II) | Intramolecular cyclization | Butenolides | researchgate.net |
| Silver(I) | Intramolecular cyclization | γ-Butyrolactones | researchgate.net |
Radical Reactions of this compound and its Derivatives
The double bond in this compound is reactive towards radical species, enabling the construction of new carbon-carbon and carbon-heteroatom bonds, often with concomitant cyclization.
Manganese(III) acetate-mediated radical carbolactonization of olefinic carboxylic acids, including 4-phenylpent-4-enoic acid (a constitutional isomer of the title compound), with arylboronic acids has been developed to synthesize γ,γ-disubstituted butyrolactones. rsc.org This process involves the formation of a C-C bond and the construction of a butyrolactone ring in a single step. rsc.org
Nitrolactonization mediated by iron(III) nitrate (B79036) nonahydrate is another radical pathway. researchgate.net When 4-phenylpent-4-enoic acid is subjected to electrochemical conditions, a nitrative lactonization occurs, yielding γ-lactones. researchgate.net This reaction is believed to proceed through a radical intermediate generated from the addition of a nitrogen dioxide radical to the double bond. researchgate.net
The phenyl-substituted nature of the acid can enhance stability in radical reactions due to resonance delocalization.
Table 5: Radical Cyclization Reactions
| Reagent/Mediator | Reaction Type | Product | Reference |
|---|---|---|---|
| Mn(OAc)₃, Arylboronic acid | Arylation-lactonization | γ,γ-Disubstituted butyrolactones | rsc.org |
Spectroscopic and Structural Elucidation Techniques Applied to 3 Phenylpent 4 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-phenylpent-4-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) NMR Techniques for Characterization
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.
The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.28–7.35 ppm. The vinyl protons of the double bond exhibit characteristic shifts and couplings. The internal vinyl proton (CH=CH₂) often appears as a multiplet, integrating for one hydrogen, while the terminal vinyl protons (=CH₂) also show complex splitting patterns. The proton on the carbon bearing the phenyl group (C3-H) and the protons on the carbon adjacent to the carboxylic acid (C2-H₂) also produce distinct signals, often as multiplets, due to coupling with neighboring protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org
A representative, though not identical, compound, 2-methyl-3-phenylpent-4-enoic acid, shows a multiplet for the proton at C3, indicating the complexity of spin-spin coupling in this region of the molecule. beilstein-journals.org
Table 1: Representative ¹H NMR Data for a Phenylpentenoic Acid Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.28–7.35 | m | - |
| C4-H (vinyl) | 5.72–5.85 | m | - |
| C5-H₂ (vinyl) | 5.06–5.11 | m | - |
| C3-H | 3.45–3.48 | m | - |
| C2-H₂ | 2.21–2.45 | m | - |
| COOH | >10 | br s | - |
Note: This table is a composite based on typical values for related structures and may not represent the exact data for this compound. "m" denotes multiplet, and "br s" denotes broad singlet.
Carbon-13 (¹³C) NMR and DEPT Experiments
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum, often around 179-182 ppm. The carbons of the phenyl group appear in the aromatic region (approximately 126-140 ppm). The olefinic carbons of the double bond also have characteristic chemical shifts.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for unambiguously assigning the carbon signals. For a related compound, 2,3-dimethylpent-4-enoic acid, ¹³C NMR data clearly distinguishes between the different types of carbon atoms present. beilstein-journals.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~179 |
| C2 (CH₂) | ~40 |
| C3 (CH) | ~45 |
| C4 (=CH) | ~140 |
| C5 (=CH₂) | ~115 |
| Phenyl C (quaternary) | ~143 |
| Phenyl C (CH) | ~127-129 |
Note: These are predicted values and can vary based on the specific experimental conditions.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete structural connectivity of this compound.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, revealing the H-C-C-H connectivities within the molecule. For example, COSY would show correlations between the protons on C2, C3, C4, and C5.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. acs.orgacs.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC can link the protons on C2 to the carbonyl carbon (C1) and the phenyl protons to the carbons of the aliphatic chain. acs.orgacs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule, such as the relative orientation of the phenyl group and the vinyl group. For some isomers, NOESY or ROESY is essential to distinguish between E and Z configurations.
Mass Spectrometry (MS) Techniques in Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
Electron Ionization (EI) and Electrospray Ionization (ESI) MS
Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), corresponding to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For a related isomer, 4-phenyl-3-pentenoic acid, the top peak in the GC-MS spectrum is observed at m/z 131, with the molecular ion at m/z 176. nih.gov
Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other ions, such as sodium [M+Na]⁺. rsc.org This method is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. For a derivative of a similar compound, 5-(4-fluorobenzyl)-5-phenyldihydrofuran-2(3H)-one, an [M+Na]⁺ adduct was observed. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound (C₁₁H₁₂O₂) is calculated to be 176.08373 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. rsc.orgrsc.org This technique is often coupled with ESI to provide unambiguous confirmation of the molecular formula. acs.org
Infrared (IR) Spectroscopy Principles for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum provides clear evidence for its key structural features: a carboxylic acid, a terminal alkene, and a phenyl group.
The presence of the carboxylic acid is indicated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxyl group, broadened due to hydrogen bonding. scirp.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. scirp.orgrsc.org For this compound, this peak has been reported at 1708 cm⁻¹. rsc.org
The terminal alkene (vinyl group) gives rise to several characteristic absorptions. The C=C stretching vibration is observed in the 1640-1680 cm⁻¹ region; a peak at 1638 cm⁻¹ has been documented for this compound. rsc.org The =C-H stretching vibrations of the vinyl group are typically found just above 3000 cm⁻¹, and a peak at 3028 cm⁻¹ has been reported. rsc.org
The phenyl group also has distinct IR absorption bands. The aromatic C-H stretching vibrations are usually seen between 3000 and 3100 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring appear as a series of peaks in the 1450-1600 cm⁻¹ range.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reported Absorption (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | 3028 rsc.org |
| Carboxylic Acid | C=O Stretch | 1700-1725 | 1708 rsc.org |
| Alkene | C=C Stretch | 1640-1680 | 1638 rsc.org |
| Alkene | =C-H Stretch | 3010-3040 | 3028 rsc.org |
| Aromatic Ring | C-H Stretch | 3000-3100 | Not specified |
| Aromatic Ring | C=C Stretch | 1450-1600 | Not specified |
Note: The broad O-H stretch may overlap with other C-H stretching vibrations.
X-ray Crystallography Approaches for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.
In the case of chiral this compound, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion would allow for the determination of its absolute configuration. The structure of a related compound, a nitrolactone derived from 4-phenylpent-4-enoic acid, was unambiguously determined by single-crystal X-ray crystallography. researchgate.net Similarly, X-ray diffraction studies have been used to corroborate the structure of related α-hydroxy ketoesters. acs.org
Table 2: Hypothetical X-ray Crystallography Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.32 |
| b (Å) | 11.24 |
| c (Å) | 16.77 |
| α (°) | 90 |
| β (°) | Not specified |
| γ (°) | 90 |
| Volume (ų) | 1776.5 |
| Z | 8 |
Note: The data in this table is for a related compound, 2-cyano-3-phenylacrylamide, and serves as an example of the type of information obtained from X-ray crystallography. rsc.org
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
For chiral molecules like this compound, which has a stereocenter at the C3 position, chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S). These methods measure the differential interaction of the molecule with left and right circularly polarized light. unipi.it
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the chromophores and their chiral environment within the molecule.
Optical Rotatory Dispersion (ORD) spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. An ORD spectrum also exhibits Cotton effects, which are related to the CD spectrum by the Kronig-Kramers transforms.
The application of these techniques to this compound would involve analyzing the Cotton effects associated with the electronic transitions of its chromophores, namely the phenyl group and the carboxylic acid group. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the stereocenter through empirical rules or by comparison with theoretical calculations, such as time-dependent density functional theory (TD-DFT) calculations of the CD spectrum. acs.org For instance, the absolute configurations of natural products with similar structural motifs have been elucidated by combining CD data with TD-DFT calculations. acs.org
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide stereochemical information at the level of molecular vibrations.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. A VCD spectrum provides information about the stereochemistry of a molecule based on its vibrational modes. Ab initio calculations of VCD spectra using density functional theory (DFT) have become a reliable method for determining the absolute configuration of chiral molecules. acs.org
Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light. ROA is particularly sensitive to the stereochemistry of chiral centers and the conformation of the molecular backbone.
For this compound, VCD and ROA would provide a detailed fingerprint of its chiral structure. By comparing the experimental VCD and ROA spectra with those predicted by DFT calculations for both the (R)- and (S)-enantiomers, the absolute configuration can be unambiguously assigned. These techniques offer a significant advantage as they probe the chirality of the entire molecule through its various vibrational modes, rather than being limited to specific chromophores as in electronic CD.
Theoretical and Computational Investigations on 3 Phenylpent 4 Enoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. These in silico experiments provide data on geometry, stability, and electronic distribution.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules. It is extensively used to determine the ground state properties of molecules like 3-phenylpent-4-enoic acid. Functionals such as B3LYP, ωB97X-D, and M05-2X, paired with basis sets like 6-31G* or 6-311+G(d,p), are commonly employed for geometry optimization and electronic property calculation. nih.govbeilstein-journals.org
A DFT geometry optimization seeks the lowest energy arrangement of atoms on the potential energy surface. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles of its most stable conformer. Subsequent frequency calculations confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE).
Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This analysis reveals the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon of the carboxylic acid would be expected to carry a significant positive charge, while the oxygen atoms would be negatively charged.
Table 1: Representative DFT-Calculated Ground State Properties for a Low-Energy Conformer of a Phenyl-Substituted Alkenoic Acid (Note: This table is illustrative, based on typical values for similar molecules, as specific published data for this compound is not available in the cited literature.)
| Parameter | Atom(s) | Calculated Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O(H) | 1.35 | |
| C=C (vinyl) | 1.34 | |
| C-C (phenyl-vinyl) | 1.51 | |
| Bond Angles (°) | ||
| O=C-O | 123.5 | |
| C-C-C (chiral center) | 112.0 | |
| Mulliken Charges (e) | ||
| Carbonyl Carbon | +0.75 | |
| Carbonyl Oxygen | -0.60 | |
| Hydroxyl Oxygen | -0.65 |
While DFT is highly effective, for even greater accuracy in energetic calculations, ab initio (from first principles) methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization. A prominent high-accuracy approach is the Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations. wikipedia.org Due to their high computational cost, these methods are often used to calculate single-point energies on geometries optimized at a lower level of theory, such as DFT. escholarship.org
For a molecule like this compound, high-accuracy ab initio calculations would be invaluable for obtaining a precise heat of formation or for resolving small energy differences between various conformers or transition states, which might be beyond the accuracy of standard DFT functionals. escholarship.org For example, in studying the Ireland-Claisen rearrangement of related ester enolates, the DLPNO-CCSD(T) method has been used to obtain highly accurate relative Gibbs free energies for competing transition states. escholarship.org
Molecular Dynamics (MD) Simulations and Conformational Analysis
This compound possesses significant conformational flexibility due to the rotation around several single bonds: the C-C bond connecting the phenyl group, the bonds of the pentenoic acid backbone, and the orientation of the carboxylic acid group. Molecular Dynamics (MD) simulations offer a powerful tool to explore this conformational landscape over time. nih.govrsc.org
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with forces calculated from a molecular mechanics force field (e.g., AMBER, CHARMM). nih.gov The simulation generates a trajectory, which is a history of the positions and velocities of all atoms. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule behaves in a solvent environment. nih.govmdpi.com
A conformational search can identify various local minima on the potential energy surface. For this compound, key conformers would differ in the relative orientations of the phenyl, vinyl, and carboxyl groups. The results of such an analysis are crucial for understanding which conformer is likely to be the most populated at a given temperature and which is likely to participate in a chemical reaction. Conformational analysis of related molecules has shown that the energy differences between enantiomers can be very small, requiring sensitive computational methods to distinguish them. acs.org
Reaction Mechanism Prediction and Transition State Analysis for this compound Syntheses
Computational chemistry is instrumental in elucidating reaction mechanisms. A key synthesis yielding compounds structurally related to this compound is the Ireland-Claisen rearrangement of allylic esters. beilstein-journals.orgsandiego.edu DFT calculations can be used to model the entire reaction pathway, from reactants to products, including intermediates and, most importantly, transition states (TS). researchgate.net
A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. Locating a TS and calculating its energy provides the activation energy of the reaction. For the Ireland-Claisen rearrangement, calculations can determine the relative energies of the competing chair and boat-like transition states, explaining the diastereoselectivity observed experimentally. escholarship.orgsandiego.edu For example, studies on related systems have used the ωB97X-D/6-31G* and B3LYP/6-31G* levels of theory to optimize transition states and have confirmed their nature by identifying the single imaginary frequency corresponding to the bond-breaking/bond-forming process. beilstein-journals.orgsandiego.edu
Similarly, computational studies have been applied to understand the mechanism and diastereoselectivity of halolactonization reactions, where 4-phenyl-pent-4-enoic acid, an isomer of the title compound, is a common substrate. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and structure elucidation.
The prediction of infrared (IR) spectra is typically achieved by performing a frequency calculation after a geometry optimization. scribd.com The resulting vibrational frequencies and their intensities can be used to generate a theoretical spectrum. Anharmonic calculations, which go beyond the simple harmonic oscillator approximation, provide more accurate frequencies, especially for C-H and O-H stretching modes found in the near-infrared (NIR) region. acs.orgnih.gov Studies on other unsaturated carboxylic acids have shown excellent agreement between experimental spectra and those predicted using anharmonic DFT calculations. nih.gov
Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can also be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts. rsc.org Calculations are typically performed on the optimized geometry of the molecule, and the resulting absolute shieldings are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Table 2: Representative Calculated vs. Experimental Spectroscopic Data for a Phenyl-Substituted Alkenoic Acid (Note: This table is illustrative. Experimental data is based on typical ranges, and calculated data is based on methodologies reported for analogous compounds, as a complete, published dataset for this compound is not available in the cited literature.)
| Spectroscopic Data | Feature | Typical Experimental Value | Predicted Value (Method) |
| IR Frequency (cm⁻¹) | C=O stretch | 1705 - 1715 | 1710 (B3LYP/6-31G) |
| C=C stretch (vinyl) | 1630 - 1645 | 1640 (B3LYP/6-31G) | |
| ¹H NMR Chemical Shift (ppm) | Aromatic H | 7.2 - 7.4 | 7.3 (GIAO-DFT) |
| Vinyl H (terminal CH₂) | 5.0 - 5.3 | 5.1 (GIAO-DFT) | |
| Carboxyl H | 10.0 - 12.0 (broad) | 11.5 (GIAO-DFT, with H-bonding model) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with a specific property. nih.govindexcopernicus.com While often used for biological activity, QSAR can also predict physicochemical properties like acidity (pKa), lipophilicity (logP), or chromatographic retention times. ijprajournal.comfrontiersin.org
For derivatives of this compound, a QSAR model could be developed to predict a property like pKa based on structural modifications (e.g., substituents on the phenyl ring). The process involves several steps:
Data Set Generation: A series of derivatives is synthesized or defined, and their pKa values are measured experimentally.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or 3D descriptors (e.g., solvent-accessible surface area). ijprajournal.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a mathematical equation is derived that links a subset of the most relevant descriptors to the pKa. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used in model development. nih.gov
A hypothetical QSAR equation for predicting the pKa of substituted 3-phenylpent-4-enoic acids might look like:
pKa = c₀ + c₁(σ) + c₂(logP) + c₃*(Jurs_WNSA_1)
Where σ is the Hammett constant of the phenyl substituent, logP is a measure of lipophilicity, Jurs_WNSA_1 is a charge-related surface area descriptor, and c₀-c₃ are coefficients determined by the regression analysis. Such a model provides valuable insights into how structural changes influence the acidity of the molecule.
Chemoinformatics and Database Mining for Related Structural Motifs
Chemoinformatics and computational database mining are essential tools for exploring the chemical space surrounding a particular compound, identifying structurally related molecules, and predicting potential biological activities. For this compound, these approaches leverage large chemical databases to uncover structural analogs and related motifs that can inform synthetic chemistry, drug discovery, and materials science. mdpi.com The process involves using the structural and chemical identifiers of this compound to query vast collections of chemical data.
The core structural motif of this compound consists of a pentenoic acid backbone with a phenyl group at the C3 position and a terminal vinyl group. This arrangement offers several points for structural variation, including the position of the double bond, substitutions on the phenyl ring, and modifications to the carboxylic acid group.
Major chemical databases such as PubChem, ZINC, and ChEMBL serve as primary resources for this type of investigation. nih.gov Mining these databases using the structure or identifiers of this compound reveals a variety of related compounds. These databases catalog compounds from literature, patents, and commercial suppliers, providing a comprehensive overview of the known chemical landscape related to the query molecule. nih.govmolport.com
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 5703-57-1 | European Chemicals Agency (ECHA), Sigma-Aldrich nih.govsigmaaldrich.com |
| PubChem CID | 10821157 | PubChem nih.gov |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| InChI | InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13) | PubChem nih.gov |
| InChIKey | QENLDXDXWGMLMN-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | C=CC(CC(=O)O)C1=CC=CC=C1 | PubChem nih.gov |
| ZINC ID | ZINC000034499751 | MolPort molport.com |
Computational screening and quantitative structure-activity relationship (QSAR) studies are frequently applied to libraries of compounds containing such motifs to predict their potential for specific biological activities, such as antimicrobial or anticancer effects. mdpi.com The phenylpentenoic acid framework serves as a versatile scaffold in these virtual screening campaigns aimed at discovering novel therapeutic agents. google.com
Table 2: Examples of Related Structural Motifs Mined from Chemical Databases
| Compound/Motif Name | Structural Relationship to this compound | Database/Context |
|---|---|---|
| 4-Phenyl-3-pentenoic acid | Isomer with shifted double bond | PubChem nih.gov |
| 5-Phenylpent-2-enoic acid | Isomer with phenyl group at C5 and different double bond position | Benchchem |
| 2-Hydroxy-5-phenylpent-4-enoic acid | Hydroxylated analog with phenyl group at C5 | ChemSrc chemsrc.com |
| (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) | Hydroxylated isomer, found in natural products | ResearchGate, MDPI researchgate.netresearchgate.netresearchgate.net |
| 3-Phenylpentanoic acid | Saturated analog (reduction of the vinyl group) | LookChem lookchem.com |
| 3-Phenylpent-4-enal | Aldehyde analog (reduction of the carboxylic acid) | EPA CompTox epa.gov |
The identification of these related structural motifs through database mining provides valuable starting points for the design of new molecules with tailored properties. It underscores the power of chemoinformatic approaches to rapidly survey the vast chemical literature and databases, accelerating research and development in organic chemistry and medicinal chemistry. researchgate.net
Synthesis and Reactivity of Derivatives and Analogues of 3 Phenylpent 4 Enoic Acid
Esters, Amides, and Hydrazides of 3-phenylpent-4-enoic Acid
The carboxylic acid functional group is a primary site for derivatization, readily forming esters, amides, and other related compounds. These derivatives are often synthesized not only as final target molecules but also as key intermediates that facilitate purification or subsequent chemical transformations.
Esters such as ethyl 3-phenyl-4-pentenoate and methyl 3-phenylpent-4-enoate are common precursors to the parent acid. nih.gov The synthesis of the acid itself can be achieved by the hydrolysis of these esters, for instance, by refluxing with potassium hydroxide (B78521) in methanol (B129727). nih.gov These ester derivatives also play a role in more complex synthetic sequences. For example, the methyl ester of this compound has been used in studies of Rh(II)-carbene chemistry, although it was found to be unreactive under specific cyclopropanation conditions, highlighting the crucial role of the free carboxylic acid in that particular transformation. nih.gov Furthermore, more complex esters, such as α-hydroxy half-esters like 2-hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid, have been synthesized through chemoenzymatic one-pot strategies. acs.orgnih.gov
Amides are typically formed by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. An alternative approach involves the use of peptide coupling agents. A related strategy has been employed for analogues, such as the reaction of 4-(2,4-difluorophenyl)pent-4-enoic acid with the chiral auxiliary (R)-4-phenyloxazolidin-2-one in the presence of pivaloyl chloride to form a chiral amide. google.com This method is instrumental in asymmetric synthesis for introducing stereocenters.
Hydroxamic acids , which are N-hydroxy amides, can be prepared from the corresponding unsaturated acids and are precursors for various cyclization reactions. ucl.ac.uk Thioesters, another class of carboxylic acid derivatives, have also been explored. The N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid was used as a substrate to investigate the activity of chalcone (B49325) synthase-related proteins. nih.gov
Hydrazides can be synthesized by reacting the corresponding ester of this compound with hydrazine (B178648) hydrate, a common method for converting esters into more reactive hydrazides for further elaboration into heterocyclic systems.
Table 1: Representative Esters and Amide Derivatives
| Derivative Type | Specific Compound | Synthetic Context/Precursor | Reference |
|---|---|---|---|
| Ester | Ethyl 3-phenyl-4-pentenoate | Precursor for hydrolysis to this compound | nih.gov |
| Ester | Methyl 3-phenylpent-4-enoate | Control substrate in Rh(II)-carbene reactions | nih.gov |
| Ester | 2-Hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid | Product of chemoenzymatic one-pot synthesis | acs.orgnih.gov |
| Amide (Chiral Auxiliary) | (R)-3-(4-(2,4-difluorophenyl)pent-4-enoyl)-4-phenyloxazolidin-2-one | Intermediate in asymmetric synthesis of triazole antifungals | google.com |
| Thioester | N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid | Substrate for chalcone synthase-related enzymes | nih.gov |
Substituted Phenyl Analogues of this compound
Modification of the phenyl ring provides a powerful avenue for tuning the electronic and steric properties of the molecule. Introducing electron-withdrawing or electron-donating groups can influence the reactivity of the adjacent benzylic position and the alkene, as well as modulate biological activity in medicinal chemistry applications.
Research has demonstrated the synthesis and utility of various substituted analogues. For instance, 4-pentenoic acids bearing para-substituted aromatic groups at the C3 position have been successfully employed in Rh(II)-catalyzed carbyne transfer reactions to produce δ-lactones with high diastereoselectivity. nih.gov This indicates that substitutions such as methoxy, methyl, fluoro, and chloro groups on the phenyl ring are well-tolerated in this transformation.
Specific examples from the literature include the synthesis of analogues with halogen substituents. The synthesis of 3-(2-chlorophenyl)-2-hydroxy-2-(methoxycarbonyl)pent-4-enoic acid was achieved through a chemoenzymatic pathway starting from a malonate derivative bearing a 2-chlorophenyl group. nih.gov In another extensive synthesis, 4-(2,4-difluorophenyl)pent-4-enoic acid serves as a key starting material for preparing complex triazole antifungal agents. google.com These examples underscore the strategic importance of phenyl ring substitution in constructing complex molecular architectures.
Table 2: Examples of Phenyl-Substituted Analogues
| Substitution Pattern | Compound Name | Application/Reaction | Reference |
|---|---|---|---|
| para-Substituted | 3-(4-Methoxyphenyl)pent-4-enoic acid | Substrate for Rh(II)-catalyzed lactonization | nih.gov |
| para-Substituted | 3-(4-Fluorophenyl)pent-4-enoic acid | Substrate for Rh(II)-catalyzed lactonization | nih.gov |
| ortho-Substituted | 3-(2-Chlorophenyl)-2-hydroxy-2-(methoxycarbonyl)pent-4-enoic acid | Product of asymmetric chemoenzymatic synthesis | nih.gov |
| Di-substituted | 4-(2,4-Difluorophenyl)pent-4-enoic acid | Starting material for triazole antifungal synthesis | google.com |
Modifications to the Pent-4-enoic Acid Chain (e.g., Chain Extension, Saturation)
The pent-4-enoic acid chain itself offers numerous opportunities for structural modification beyond the terminal carboxyl group and the C3-phenyl substituent. These changes can include altering the chain length, degree of saturation, and introducing new functional groups at various positions.
Saturation of the C4-C5 double bond is a fundamental modification that converts this compound into 3-phenylpentanoic acid. This transformation is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com This reaction removes the alkene reactivity, which can be useful for simplifying the molecular scaffold or for structure-activity relationship studies.
Introduction of functional groups along the carbon backbone has been widely explored.
At C2: A hydroxyl and a methoxycarbonyl group can be installed simultaneously at the C2 position via a acs.orgbiosynth.com-Wittig rearrangement of a corresponding cinnamyl malonate ester, followed by enzymatic desymmetrization. acs.orgnih.gov This creates a highly functionalized and chiral derivative. The introduction of an amino group at C2 leads to the formation of styrylalanine analogues, which are non-proteinogenic amino acids. vulcanchem.com
At C3: An oxo group can be present at the C3 position, as seen in the 3-oxo-5-phenylpent-4-enoic acid derivative used in enzymatic studies. nih.gov
At C5: Natural products, such as certain prostaglandins, incorporate a (S,E)-3-hydroxy-5-phenylpent-1-enyl side chain, which represents a hydroxylated version of the pentenoic acid structure. google.com
Chain extension , which involves adding one or more carbon atoms to the acid chain, is another potential modification. Standard organic chemistry methods, such as the Arndt-Eistert homologation, could be applied to convert this compound into 4-phenylhex-5-enoic acid, thereby providing access to analogues with a longer carbon backbone.
Stereoisomers and Enantiomeric Derivatives of this compound
The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-3-phenylpent-4-enoic acid. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.
A notable strategy for creating stereoisomers involves a one-pot chemoenzymatic process to synthesize α-hydroxy half-esters. acs.orgnih.gov This method uses a chiral calcium-based catalyst with a PyBox ligand to perform an asymmetric acs.orgbiosynth.com-Wittig rearrangement, which sets two adjacent stereocenters. Subsequent desymmetrization of the resulting diester using an enzyme, porcine liver esterase (PLE), selectively hydrolyzes one ester group, often enhancing the enantiomeric purity of the final product. acs.orgnih.gov The choice of the specific enantiomer of the chiral ligand, such as (R,S)-inda-PyBox or (S,R)-inda-PyBox, allows access to different diastereomers of the product. acs.org
Enzymes have also been used for the asymmetric synthesis of related analogues. For example, a mutated phenylalanine ammonia-lyase (PcPAL) can catalyze the conversion of phenylalanine derivatives into L-Styrylalanine, (S)-2-amino-5-phenylpent-4-enoic acid, demonstrating a highly stereoselective biocatalytic approach. vulcanchem.com Asymmetric hydrogenation of the double bond using chiral metal catalysts, a well-established method for creating chiral centers, represents another viable route to stereoisomers of the saturated analogue, 3-phenylpentanoic acid. grafiati.comrsc.org
Table 3: Stereoselective Syntheses of Derivatives and Analogues
| Reaction Type | Product | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric acs.orgbiosynth.com-Wittig Rearrangement & Enzymatic Hydrolysis | 2-Hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid | Ca(NTf₂)₂, (R,S)-inda-PyBox, Porcine Liver Esterase (PLE) | High diastereomeric and enantiomeric excess | acs.orgnih.gov |
| Enzymatic Synthesis | (S)-2-Amino-5-phenylpent-4-enoic acid (L-Styrylalanine) | Phenylalanine ammonia-lyase (PcPAL) mutant | High stereoselectivity | vulcanchem.com |
| Asymmetric Hydrogenation | (S)-2-Benzyl-3-chloropropionic acid (analogue) | Ruthenium-BINAP complex | Enantioselective reduction | grafiati.com |
Heterocyclic Analogs Incorporating the this compound Scaffold
The inherent functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve the participation of the carboxylic acid group and the terminal alkene.
Lactones (cyclic esters) are the most common heterocyclic derivatives. Several methods have been developed for the lactonization of this compound and its analogues:
Rhodium-Catalyzed Cyclopropanation: Reaction of this compound with a Rh(II)-carbynoid source can generate a transient Fischer-type carbene that undergoes intramolecular cyclopropanation with the alkene, leading to the formation of densely functionalized cyclopropyl-fused δ-lactones with excellent diastereoselectivity. nih.gov
Halolactonization: The treatment of the carboxylate with an electrophilic halogen source, such as iodine in the presence of a base, triggers an intramolecular cyclization. google.com The reaction proceeds via attack of the carboxylate onto the halonium ion formed at the double bond, typically leading to γ-lactones (five-membered rings) or δ-lactones (six-membered rings). A patent for the synthesis of antifungal agents describes the cyclization of an intermediate using iodine and sodium carbonate to form a substituted tetrahydrofuran (B95107) ring, which is a precursor to a lactone. google.com
Sulfonyl- and Phosphoryl-oxylactonizations: Chiral hypervalent iodine reagents can be used to catalyze the enantioselective oxylactonization with sulfonic or phosphoric acids, yielding chiral γ-butyrolactones.
Thiolactonization: Lewis base/Brønsted acid co-catalysis can achieve regio- and enantioselective thiolactonizations, allowing for divergent synthesis of 5-exo or 6-endo lactone products. researchgate.net
Nitrogen-containing heterocycles can also be synthesized. For example, thiol-mediated radical cyclization of 2-amino-5-phenylpent-4-enoic acid derivatives has been investigated for the construction of complex heterocyclic scaffolds, such as substituted pyrrolidines. vulcanchem.com
Pyrones have been formed enzymatically. A chalcone synthase-related enzyme was found to convert an N-acetylcysteamine thioester derivative of 3-oxo-5-phenylpent-4-enoic acid into 6-styryl-4-hydroxy-2-pyrone derivatives. nih.gov
Functionalization Strategies for Diverse Derivatives
A diverse toolbox of synthetic strategies can be applied to functionalize the this compound scaffold, targeting its different reactive sites to generate a wide range of derivatives.
Reactions at the Carboxylic Acid: As detailed in section 6.1, the carboxyl group can be activated and converted into esters, amides, and other derivatives. Activation with reagents like pivaloyl chloride is a key step in forming amide bonds with chiral auxiliaries for asymmetric synthesis. google.com
Reactions at the Alkene: The C4-C5 double bond is a hub for functionalization.
Electrophilic Additions: The alkene readily undergoes addition reactions. Halofunctionalization, such as iodolactonization, involves the electrophilic attack of a halogen, followed by intramolecular trapping by the carboxylate nucleophile. google.comacs.org Similarly, enantioselective sulfenofunctionalization introduces a sulfur-containing group across the double bond, which can also lead to cyclization. researchgate.net
Cycloadditions: The alkene can participate in cycloaddition reactions. A notable example is the intramolecular cyclopropanation mediated by a rhodium carbene, which builds a new three-membered ring fused to a lactone. nih.gov
Rearrangements: The acs.orgbiosynth.com-Wittig rearrangement of allylic ethers derived from related structures is a powerful method for installing functionality at the C2 position with stereocontrol. acs.orgnih.gov
Stereoselective Transformations: The generation of chiral derivatives is a key goal. This is achieved through both chemical and biological catalysis.
Chiral Catalysts: Asymmetric synthesis using chiral metal complexes (e.g., Ca-PyBox for Wittig rearrangements, Ru-BINAP for hydrogenations) allows for the creation of specific stereoisomers. acs.orggrafiati.com
Biocatalysis: Enzymes offer high selectivity under mild conditions. Esterases like PLE are used for kinetic resolution and desymmetrization acs.orgnih.gov, while lyases such as PcPAL can perform asymmetric additions to create chiral amino acids. vulcanchem.com
These functionalization strategies, often used in combination, provide chemists with extensive control over the molecular architecture, enabling the synthesis of a vast library of compounds from the versatile this compound core.
Advanced Applications and Role in Synthetic Organic Chemistry
3-phenylpent-4-enoic Acid as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C3 position makes this compound a valuable chiral building block in asymmetric synthesis. This allows for the construction of enantiomerically pure or enriched molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. The vinyl group and the carboxylic acid moiety serve as versatile handles for a variety of chemical transformations, enabling the introduction of new stereocenters with high levels of control.
One notable application is in stereoselective metathesis reactions. Chiral derivatives of this compound can be employed in ring-closing metathesis (RCM) to generate cyclic compounds with defined stereochemistry. The phenyl group can influence the facial selectivity of the olefin approach to the metal catalyst, leading to high diastereoselectivity. Research has shown that this compound can be used as a chiral chemical intermediate in the synthesis of other olefinic compounds and alkene derivatives, demonstrating promiscuous reactivity that can catalyze metathesis reactions with high enantiomeric excess, achieving isolated yields as high as 96%. biosynth.com
Furthermore, the carboxylic acid can be converted into other functional groups, such as esters, amides, or alcohols, which can then participate in a range of enantioselective transformations, including aldol reactions, Michael additions, and allylic alkylations. The strategic placement of the phenyl group often plays a crucial role in directing the stereochemical outcome of these reactions through steric or electronic effects.
Utilization in Multi-component Reactions and Cascade Sequences
The structural motifs within this compound make it an intriguing substrate for multi-component reactions (MCRs) and cascade sequences, which are highly efficient processes that allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation.
While specific examples directly employing this compound in well-established MCRs are not extensively documented in readily available literature, its derivatives hold significant potential. For instance, the carboxylic acid can be activated and used in Ugi or Passerini reactions, which are powerful four-component and three-component reactions, respectively, for the synthesis of peptidomimetics and other complex amides. The vinyl group can also participate in MCRs, such as the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.
In the realm of cascade reactions, the vinyl group of this compound can act as an initiator or a participant in a variety of sequential transformations. For example, a hydroformylation of the double bond followed by an intramolecular cyclization could lead to the formation of lactones. Similarly, a Heck reaction followed by an intramolecular Michael addition could be envisioned to construct complex cyclic systems. The strategic positioning of the phenyl group and the carboxylic acid can influence the regioselectivity and stereoselectivity of these cascade processes.
Role as a Precursor in Polymer Chemistry and Material Science
The presence of a polymerizable vinyl group and a functionalizable carboxylic acid makes this compound a promising candidate for applications in polymer chemistry and material science.
Monomer for Polymerization
This compound and its esters can potentially serve as functional monomers in various polymerization techniques, including radical, cationic, and coordination polymerization. The resulting polymers would possess phenyl and carboxylic acid (or ester) functionalities along the polymer backbone. These pendant groups can be further modified to tune the physical and chemical properties of the polymer, such as its solubility, thermal stability, and adhesion. The phenyl group can enhance the polymer's thermal properties and refractive index, while the carboxylic acid group can improve its hydrophilicity and provide sites for cross-linking or grafting.
Cross-linking Agent Development
Derivatives of this compound with multiple polymerizable groups could be designed to act as cross-linking agents. For example, esterification of the carboxylic acid with a molecule containing another vinyl group would create a divinyl monomer. When copolymerized with other monomers, this divinyl cross-linker would lead to the formation of a three-dimensional polymer network, enhancing the mechanical strength and solvent resistance of the material.
Surface Modification Agent
The carboxylic acid functionality of this compound allows for its use as a surface modification agent. It can be anchored onto the surface of various materials, such as metal oxides or nanoparticles, through the formation of carboxylate bonds. The exposed vinyl group can then be used to initiate "grafting-from" polymerization, leading to the growth of polymer chains from the surface and creating a polymer brush. This surface modification can dramatically alter the surface properties of the material, such as its wettability, biocompatibility, and adhesion.
Application in Ligand Design for Catalysis (excluding biological ligands)
The structural framework of this compound provides a versatile platform for the design of novel ligands for transition metal catalysis. The carboxylic acid can be converted into various coordinating groups, such as phosphines, amines, or heterocycles, while the vinyl group can be retained for further functionalization or to influence the steric and electronic properties of the resulting ligand.
For instance, the carboxylic acid could be reduced to an alcohol, which can then be converted to a tosylate or a halide. Subsequent reaction with a phosphide source would yield a phosphine ligand. The position of the phenyl group relative to the phosphine and the vinyl group can create a unique chiral environment around the metal center, making such ligands potentially useful in asymmetric catalysis.
Palladium complexes bearing phosphine ligands are widely used in cross-coupling reactions. dntb.gov.uanih.govrsc.orgrsc.orgnih.gov The design of new phosphine ligands derived from readily available chiral building blocks like this compound is an active area of research. The specific steric and electronic properties imparted by the phenyl and vinyl groups could lead to catalysts with improved activity, selectivity, and substrate scope for a variety of organic transformations.
Integration into Supramolecular Assemblies and Frameworks
The incorporation of this compound into supramolecular assemblies and frameworks, such as metal-organic frameworks (MOFs), represents a promising yet underexplored area of research. The carboxylic acid moiety is a primary site for forming robust, directional hydrogen bonds, a fundamental interaction in the construction of supramolecular structures. rsc.orgijacskros.comnih.gov This functional group can participate in the formation of well-defined dimers or extended networks through self-assembly.
Currently, there is a lack of specific studies detailing the use of this compound in the synthesis of supramolecular assemblies or MOFs. However, the principles of supramolecular chemistry and MOF design strongly support its potential as a valuable component in the creation of novel, functional materials.
Development of Novel Organic Reactions and Methodologies
The trifunctional nature of this compound makes it an intriguing substrate for the development of new synthetic methods. Its potential as a chiral building block in asymmetric synthesis is a particularly noteworthy area. rsc.orgresearchgate.netacs.orgrsc.orgnih.gov The stereocenter at the third carbon position allows for the synthesis of enantiomerically pure compounds, which is of critical importance in medicinal chemistry and materials science.
The vinyl group is susceptible to a wide range of transformations, including various addition and cycloaddition reactions. wikipedia.orgacs.orgmdpi.comacs.orgresearchgate.net This functionality opens avenues for its use in polymerization, cross-coupling reactions, and other carbon-carbon bond-forming strategies. The phenyl group, beyond its steric and electronic influence on the reactivity of the rest of the molecule, can also be a site for further functionalization through electrophilic aromatic substitution. nih.govkhanacademy.orgacs.orgwikipedia.orgquora.com
While specific novel reactions employing this compound are not widely reported, its structural motifs are common in substrates for various modern synthetic methodologies. For instance, its alkene functionality could be utilized in metathesis reactions, and the carboxylic acid could direct transition-metal-catalyzed C-H activation processes. The development of such reactions would expand the synthetic utility of this versatile molecule.
Future Research Directions and Methodological Challenges for 3 Phenylpent 4 Enoic Acid Research
The continued exploration of 3-phenylpent-4-enoic acid and its derivatives presents a fertile ground for advancements in synthetic chemistry, analytical science, and materials science. The unique structural combination of a carboxylic acid, a stereogenic center, a phenyl group, and a terminal alkene offers a versatile platform for methodological innovation. This section outlines key areas for future research, highlighting the challenges and opportunities that lie ahead.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-phenylpent-4-enoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The palladium-catalyzed aminoalkynylation strategy is a common route, involving THF as a solvent and triethylamine for acid activation. Reaction optimization includes controlling stoichiometry (e.g., 1.00 equiv of p-tosyl isocyanate) and purification via column chromatography (SiO₂, PET/EtOAc 80/20) to achieve >80% yield . Key variables affecting purity include reaction time (1 hour) and post-reaction washing steps (2 M HCl, saturated NaCl) to remove by-products.
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Safety protocols mandate protective gloves, eyewear, and masks due to risks of skin/eye irritation and inhalation hazards (H313, H333). Waste must be segregated and processed by certified waste management firms to prevent environmental contamination. In case of exposure, immediate rinsing with water (15+ minutes) and medical consultation are required .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : NMR (¹H/¹³C) and FT-IR are essential for structural confirmation. For example, NMR can identify the vinyl proton (δ 5.2–5.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). IR peaks near 1700 cm⁻¹ confirm the carboxylic acid group. Mass spectrometry (EI-MS) verifies molecular ion peaks (m/z ≈ 176 for [M+H]⁺) .
Q. How should raw data from synthesis experiments be analyzed to validate reproducibility?
- Methodological Answer : Raw data (e.g., yield percentages, retention factors from TLC) should undergo statistical analysis (mean ± SD) and comparison with literature benchmarks. For instance, a reported 81% yield with ±5% variation across trials indicates robust reproducibility. Discrepancies require re-evaluating solvent purity or catalyst activity .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound derivatives during functionalization?
- Methodological Answer : Computational studies (DFT calculations) can model transition states to predict regioselectivity in reactions like amidation. For example, the electron-withdrawing effect of the phenyl group directs electrophilic attacks to the α-position of the double bond. Experimental validation via X-ray crystallography of intermediates (e.g., 3-phenyl-N-tosylpent-4-enamide) confirms theoretical predictions .
Q. How can researchers resolve contradictions between experimental data and theoretical models for this compound’s reactivity?
- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent polarity) paired with kinetic studies (e.g., rate constants via HPLC monitoring) identifies deviations. For example, discrepancies in esterification rates may arise from unaccounted steric effects, necessitating revised computational models incorporating van der Waals radii .
Q. What strategies optimize the scalability of this compound synthesis while maintaining eco-friendly practices?
- Methodological Answer : Green chemistry approaches include replacing THF with cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling points. Catalytic recycling (e.g., immobilized palladium nanoparticles) reduces metal waste. Lifecycle assessment (LCA) metrics, such as E-factor calculations, quantify environmental impact improvements .
Q. How do electronic effects of substituents on the phenyl ring influence the acid’s bioactivity in pharmacological studies?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. In vitro assays (e.g., enzyme inhibition) correlate substituent effects with activity. For instance, para-methoxy derivatives may enhance binding affinity to target proteins due to increased lipophilicity .
Data Presentation and Critical Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
